4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine
Overview
Description
“4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine” is a chemical compound with the CAS Number: 22177-92-0. It has a molecular weight of 199.64 and its IUPAC name is 4-(6-chloro-4-pyrimidinyl)morpholine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-(6-chloropyrimidin-4-yl)morpholine, K3P04, and Pd(DTBPF)C12. Other chemicals such as 5-(1-methylcyclopropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1Hpyrazolo[3,4-c]pyridine are also added in Dioxane and Water .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized a series of compounds through a multi-step sequence starting from chloropyrimidine derivatives. These compounds displayed moderate to weak fungicidal and insecticidal activities, highlighting their potential use in agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008). Similarly, Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which showed significant antitumor activities, illustrating their potential in cancer research (Chu De-qing, 2011).
Environmental Degradation
The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger demonstrates the environmental applications of pyrimidine derivatives. Seema B. Sharma and colleagues (2012) found that A. niger could degrade chlorimuron-ethyl, potentially offering a bioremediation approach to mitigate soil and water contamination (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).
Antimicrobial and Antitumor Applications
Further research into pyrimidine derivatives has revealed their antimicrobial and antitumor potentials. For example, C. Mallikarjunaswamy and colleagues (2016) synthesized (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives, which exhibited promising antimicrobial activity against pathogenic bacteria and fungi (C. Mallikarjunaswamy, D. G. Bhadregowda, & L. Mallesha, 2016). This suggests their utility in developing new antimicrobial agents.
Anti-Tubercular Activity
B. Vavaiya et al. (2022) developed ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives with notable anti-tubercular activity. The compounds showed potent activity against mycobacterium tuberculosis, offering a foundation for new anti-tubercular drug development (B. Vavaiya, Shivani Patel, V. Pansuriya, V. Marvaniya, & P. Patel, 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . More detailed safety information can be found in the MSDS .
Relevant Papers The compound is mentioned in various technical documents and peer-reviewed papers . Unfortunately, I couldn’t retrieve the specific details of these papers.
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-3-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCUQOGRONLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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